5-(tert-Butyl)picolinamide
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Overview
Description
5-(tert-Butyl)picolinamide is an organic compound with the molecular formula C10H14N2O. It belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound is characterized by the presence of a tert-butyl group attached to the fifth position of the picolinamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)picolinamide typically involves the reaction of picolinic acid with tert-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 5-(tert-Butyl)picolinamine.
Substitution: Various substituted picolinamides depending on the reagents used.
Scientific Research Applications
5-(tert-Butyl)picolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of dopamine-β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. This inhibition leads to altered levels of neurotransmitters in the brain, which can have various physiological effects .
Comparison with Similar Compounds
5-(n-Butyl)picolinamide: Similar structure but with a n-butyl group instead of a tert-butyl group.
5-Bromo-N-(tert-butyl)picolinamide: Contains a bromine atom at the fifth position instead of a tert-butyl group.
Uniqueness: 5-(tert-Butyl)picolinamide is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can lead to different pharmacological and biochemical properties compared to its analogs .
Properties
IUPAC Name |
5-tert-butylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)7-4-5-8(9(11)13)12-6-7/h4-6H,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZKGEIQLVAGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609502 |
Source
|
Record name | 5-tert-Butylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68692-47-7 |
Source
|
Record name | 5-tert-Butylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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